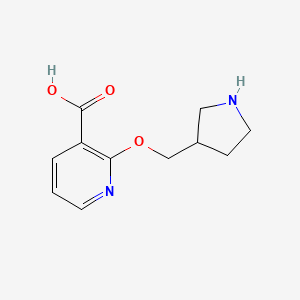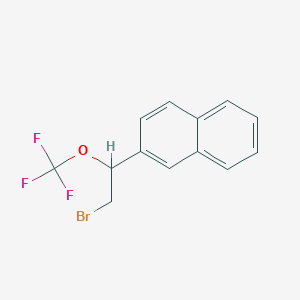
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is an organic compound with the molecular formula C13H10BrF3O This compound is characterized by the presence of a naphthalene ring substituted with a bromo group and a trifluoromethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes bromination to introduce a bromo group at the desired position.
Introduction of Trifluoromethoxyethyl Group: The bromo-naphthalene intermediate is then reacted with a trifluoromethoxyethylating agent under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing bromine or a brominating agent in the presence of a catalyst to achieve efficient bromination of naphthalene.
Trifluoromethoxyethylation: Employing a trifluoromethoxyethylating reagent under optimized conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
科学的研究の応用
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
類似化合物との比較
Similar Compounds
2-Bromo-1-(trifluoromethoxy)benzene: Similar structure but lacks the naphthalene ring.
2-(2-Bromoethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.
1-(Trifluoromethoxy)naphthalene: Similar structure but lacks the bromoethyl group.
Uniqueness
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is unique due to the combination of the bromo and trifluoromethoxyethyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H10BrF3O |
|---|---|
分子量 |
319.12 g/mol |
IUPAC名 |
2-[2-bromo-1-(trifluoromethoxy)ethyl]naphthalene |
InChI |
InChI=1S/C13H10BrF3O/c14-8-12(18-13(15,16)17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChIキー |
JJQAQDBNFAQHAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
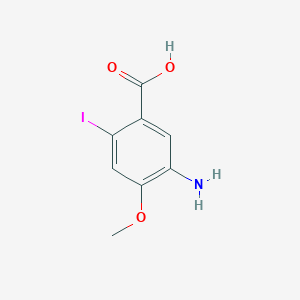
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)


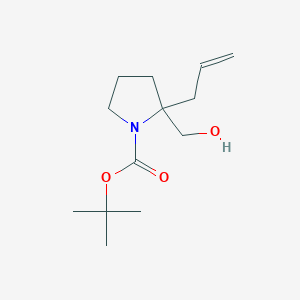
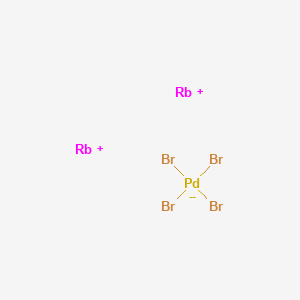
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
